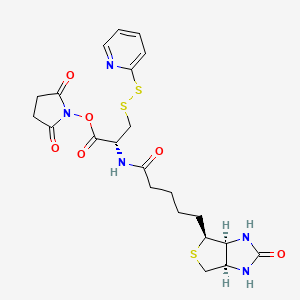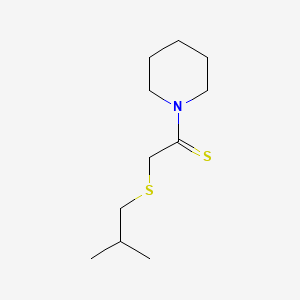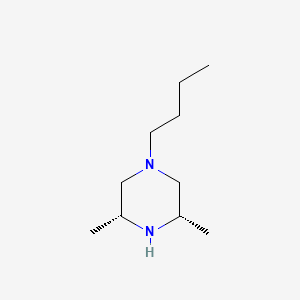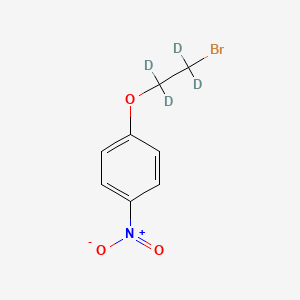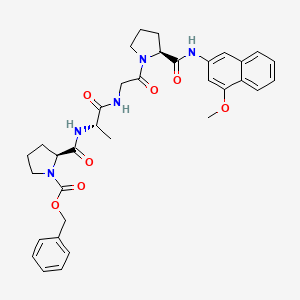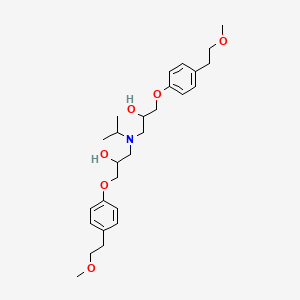
1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol)” is also known as Metoprolol Imp. O (EP) . It has a molecular formula of C27H41NO6 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3 . The Canonical SMILES representation is CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O .
Wissenschaftliche Forschungsanwendungen
Environmental Pollutants and Male Infertility
Research has explored the contribution of environmental pollutants, including bisphenol A and its analogs, to male infertility, focusing on their endocrine-disrupting properties. These chemicals, found in plastics, can mimic hormones in the endocrine system and disrupt physiological functions. Their effect on mammalian spermatogenesis, particularly germ cell apoptosis, has been extensively reviewed, offering insights into the molecular mechanisms underlying their impact on reproductive health (Lagos-Cabré & Moreno, 2012).
Occupational Exposure to Bisphenol A
A review of literature on occupational exposure to Bisphenol A (BPA) and associated health effects indicates that individuals with occupational exposure have significantly higher detected BPA levels than those environmentally exposed. The study emphasizes the need for further assessment of BPA exposure among workers and the evaluation of potential adverse health effects (Ribeiro, Ladeira, & Viegas, 2017).
Acidolysis of Lignin Model Compounds
Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions has shown significant differences in the reaction mechanisms between different model compounds. This study provides crucial insights into the degradation of lignin, a major component of plant biomass, and its conversion into valuable chemical products (Yokoyama, 2015).
Carcinogenicity, Reproductive Toxicity, and Endocrine Disruption of Bisphenol A Alternatives
A study reviewing the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting (ED) properties of BPA alternatives used in consumer products reveals limited data on these substances. However, for certain BPA alternatives, there is evidence of reproductive toxicity hazards with possible ED mode of action, highlighting the importance of evaluating these substances for potential health risks (den Braver-Sewradj et al., 2020).
Xenoestrogenicity of Dental Materials
Investigations into the xenoestrogenicity of dental materials due to BPA and/or its derivatives conclude that there is no significant reason to change the clinical application of these materials. This research contributes to understanding the safety of dental materials in relation to their estrogenic potential (Ruse Nd, 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJXNCXQDHWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154784-36-8 |
Source


|
| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154784368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-BIS(2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)PROPYL)ISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AWY4SP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

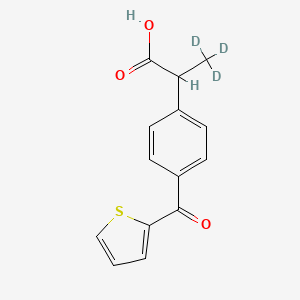
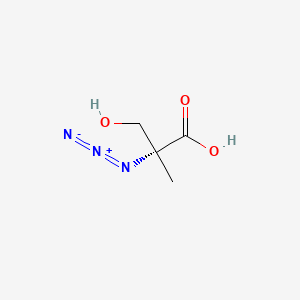

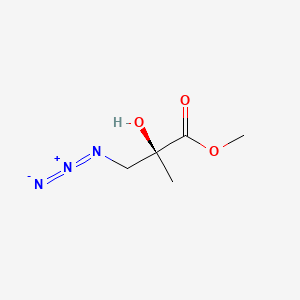

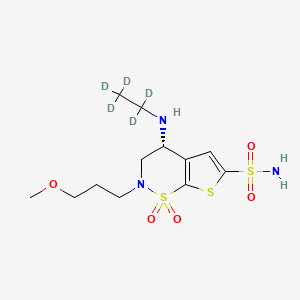
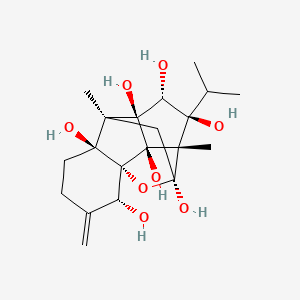

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)
